molecular formula C14H19ClN2O4 B15221345 Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride

Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride

Cat. No.: B15221345
M. Wt: 314.76 g/mol
InChI Key: XDBGAPKWUMJMJC-MNMPKAIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of more complex molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction is carried out at room temperature, making it a convenient and efficient process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl (2R,4R)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C14H19ClN2O4

Molecular Weight

314.76 g/mol

IUPAC Name

methyl (2R,4R)-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);1H/t11-,12-;/m1./s1

InChI Key

XDBGAPKWUMJMJC-MNMPKAIFSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CN1)NC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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